molecular formula C23H17Cl2NO4S B392264 (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide

(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide

Cat. No.: B392264
M. Wt: 474.4g/mol
InChI Key: QOCWTFBROSCQQX-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound belonging to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate aldehydes and ketones with thiazolidinone derivatives. Common reaction conditions include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various derivatives with potential biological activities.

Biology

In biological research, (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • 5-(4-Chlorobenzylidene)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide

Uniqueness

(5E)-5-(4-chlorobenzylidene)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both chlorobenzylidene and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H17Cl2NO4S

Molecular Weight

474.4g/mol

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H17Cl2NO4S/c1-30-20-12-10-19(11-13-20)26-22(27)21(14-15-2-6-17(24)7-3-15)31(28,29)23(26)16-4-8-18(25)9-5-16/h2-14,23H,1H3/b21-14+

InChI Key

QOCWTFBROSCQQX-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(S(=O)(=O)/C(=C/C3=CC=C(C=C3)Cl)/C2=O)C4=CC=C(C=C4)Cl

SMILES

COC1=CC=C(C=C1)N2C(S(=O)(=O)C(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(S(=O)(=O)C(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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